molecular formula C10H19NO2 B1487888 1-(2-Ethylbutyl)azetidine-3-carboxylic acid CAS No. 1127402-11-2

1-(2-Ethylbutyl)azetidine-3-carboxylic acid

Cat. No.: B1487888
CAS No.: 1127402-11-2
M. Wt: 185.26 g/mol
InChI Key: WDHGBJRVWVSSQC-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a synthetic organic compound belonging to the class of azetidine carboxylic acids. Azetidines are four-membered nitrogen-containing saturated heterocycles that serve as conformationally constrained scaffolds in medicinal chemistry and drug design . The 3-carboxylic acid moiety is a key functional group, making this molecule a beta-amino acid derivative that can be incorporated into peptides or other molecular structures to influence their three-dimensional shape and potentially enhance their biological activity and metabolic stability . The 1-(2-ethylbutyl) substituent is a branched alkyl chain that confers specific lipophilicity to the molecule, which can be critical for modulating properties like membrane permeability and protein binding in pharmaceutical research. As a specialized building block, this compound is of significant interest for the synthesis of novel chemical entities. It is particularly useful in the exploration of foldamers—synthetic oligomers that fold into specific structures—and in the development of potential enzyme inhibitors or receptor ligands . Researchers value such constrained ring systems for their ability to lock bioactive conformations and probe structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-ethylbutyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGBJRVWVSSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2-Ethylbutyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme prolyl-tRNA synthetase, where 1-(2-Ethylbutyl)azetidine-3-carboxylic acid acts as a competitive inhibitor. This interaction disrupts the normal function of prolyl-tRNA synthetase, leading to alterations in protein synthesis. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to bind to certain transport proteins, affecting their ability to transport amino acids across cell membranes.

Cellular Effects

The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving the mTOR pathway. By inhibiting the mTOR pathway, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can reduce cell proliferation and induce autophagy. Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB. These changes in gene expression can lead to alterations in cellular metabolism, including reduced glycolysis and increased oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of prolyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis and can lead to the accumulation of misfolded proteins. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can act as an allosteric modulator of certain receptors, altering their conformation and activity. These binding interactions and enzyme inhibitions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several weeks. Long-term exposure to 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to result in sustained inhibition of cell proliferation and induction of autophagy. Prolonged exposure can also lead to cellular stress and apoptosis, particularly in rapidly dividing cells.

Dosage Effects in Animal Models

The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the kidneys. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can influence metabolic flux by altering the levels of key metabolites involved in amino acid and nucleotide synthesis.

Transport and Distribution

Within cells and tissues, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is transported and distributed through various mechanisms. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. The compound also binds to plasma proteins, which facilitates its distribution throughout the body. This binding can influence the compound’s bioavailability and half-life, affecting its overall pharmacokinetics.

Subcellular Localization

The subcellular localization of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the endoplasmic reticulum and mitochondria, where it influences protein folding and cellular respiration, respectively. Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid.

Biological Activity

1-(2-Ethylbutyl)azetidine-3-carboxylic acid (CAS No. 1127402-11-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

The biological activity of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is primarily linked to its interaction with various biochemical pathways. The compound is known to act as an inhibitor of specific enzymes and proteins, affecting cellular processes such as proliferation and apoptosis.

Target Proteins

Research indicates that the compound may interact with proteins involved in cell signaling pathways, particularly those related to cancer cell growth. For instance, studies have shown that azetidine derivatives can inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which is often constitutively active in several cancers .

The compound has been evaluated for its biochemical properties, including solubility, stability, and permeability. Its carboxylic acid group contributes to its polar nature, which can limit cellular uptake and thus reduce its efficacy against certain cell types .

Dosage Effects

In animal models, varying dosages of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid have demonstrated differing effects on tumor growth inhibition. Lower doses tend to exhibit potent antiproliferative effects with minimal toxicity, while higher doses may lead to increased side effects due to off-target interactions.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies using MDA-MB-231 and MDA-MB-468 breast cancer cell lines revealed that while the compound showed sub-micromolar potency in cell-free assays targeting STAT3, it exhibited weak cellular activity at concentrations up to 10 μM. This discrepancy suggests that the carboxylate group may hinder membrane permeability .
  • Cell Membrane Permeability : Modifications of the carboxylic acid group into methyl esters significantly improved cellular activity. For example, the methyl ester derivative showed enhanced efficacy against breast cancer cells, indicating that prodrug strategies could enhance therapeutic potential .

Data Tables

Compound IC50 (μM) EC50 (μM) Activity
1-(2-Ethylbutyl)azetidine-3-carboxylic acid>10Not applicableWeak against breast cancer cells
Methyl ester derivative<42.5 (MDA-MB-468)Improved cellular activity

Scientific Research Applications

Medicinal Chemistry Applications

Azetidine-3-carboxylic acids, including 1-(2-Ethylbutyl)azetidine-3-carboxylic acid, are increasingly recognized for their utility in developing pharmaceutical compounds. They serve as critical building blocks for synthesizing various biologically active molecules.

  • Sphingosine-1-Phosphate Receptor Agonists : One of the primary applications of azetidine-3-carboxylic acid derivatives is their incorporation into sphingosine-1-phosphate receptor agonists. These compounds are being investigated for their therapeutic potential in treating multiple sclerosis and other inflammatory diseases. The S1P receptors play significant roles in regulating immune responses, making them attractive targets for drug development .
  • Anticancer Compounds : Research is ongoing into the use of azetidine derivatives in synthesizing anticancer agents. The structural features of azetidines allow for modifications that can enhance the efficacy and selectivity of these compounds against cancer cells .

Synthetic Applications

The compound is also significant in synthetic organic chemistry due to its ability to act as a versatile intermediate.

  • Building Blocks for Complex Molecules : Azetidine derivatives can be utilized as precursors or intermediates in the synthesis of more complex molecules. For instance, they can be functionalized through various reactions to yield a range of substituted azetidines with potential biological activity .
  • Enantiocontrol in Synthesis : Recent advancements have demonstrated methods for synthesizing optically active azetidine derivatives with high diastereoselectivity. This capability is crucial for producing compounds with specific stereochemical configurations that are often required in pharmaceuticals .

Case Study 1: Synthesis of Sphingosine-1-Phosphate Agonists

A study highlighted the successful synthesis of several sphingosine-1-phosphate receptor agonists using azetidine-3-carboxylic acid as a key intermediate. The research demonstrated that by modifying the azetidine structure, researchers could enhance receptor binding affinity and selectivity, leading to promising candidates for treating autoimmune diseases .

Case Study 2: Anticancer Agent Development

Another research project focused on developing new anticancer agents by incorporating 1-(2-Ethylbutyl)azetidine-3-carboxylic acid into larger molecular frameworks. The resulting compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Summary of Synthetic Methods

The synthesis of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid typically involves several steps:

StepDescription
1Triflation of diethylbis(hydroxymethyl)malonate
2Intramolecular cyclization using an amine to form the azetidine ring
3Decarboxylation to yield the mono acid
4Hydrogenation to produce the final compound

This method allows for efficient synthesis while minimizing the use of toxic reagents, making it suitable for large-scale production .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives vary significantly in substituents, influencing their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Physicochemical Properties

Property 1-(2-Ethylbutyl) Derivative 1-Benzhydryl Derivative Siponimod 1-(tert-Butoxycarbonyl) Derivative
pKa 2.75 Not reported Not reported ~3.5 (estimated for Boc-protected)
Lipophilicity Moderate (alkyl chain) High (aromatic groups) Very high (CF₃, cyclohexyl) Low (Boc group polar)
Solubility Low in water Low in water Lipophilic Moderate in organic solvents
Thermal Stability Stable to 284°C Stable as crystalline solid Stable in plasma (t₁/₂ = 56.6 h) Decomposes upon Boc deprotection

Research Findings and Industrial Relevance

  • Synthetic Efficiency : Gram-scale synthesis of azetidine-3-carboxylic acid derivatives (e.g., via strain-release reactions) enables cost-effective production of analogs like Siponimod .
  • Biological Activity : Substituents like trifluoromethyl (in Siponimod) or halogens (e.g., chlorine in ) enhance target engagement and pharmacokinetics .

Preparation Methods

Improved Process for Azetidine-3-carboxylic Acid Core (Patent WO2004035538A1)

A patented process outlines an improved synthesis of azetidine-3-carboxylic acid avoiding toxic reagents such as cyanide and epichlorohydrin, which are common in older methods. The key steps include:

This method is operationally simpler, shorter, and uses economically viable reagents, making it suitable for large-scale preparation. Although the patent focuses on azetidine-3-carboxylic acid itself, the methodology can be adapted to introduce alkyl substituents such as 2-ethylbutyl at the nitrogen by appropriate choice of amine in the cyclization step.

Step Description Notes
Triflation Activation of diethyl bis(hydroxymethyl)malonate Prepares for ring closure
Intramolecular cyclization Amine-mediated ring formation Amine can be 2-ethylbutylamine for N-substitution
Decarboxylation Removal of extra carboxyl groups Yields mono acid azetidine
Hydrogenation Saturation of any unsaturated bonds Final compound formation

Synthesis via 1-Azabicyclo[1.1.0]butane Intermediate (Arkivoc 2018)

A recent and concise synthetic route uses 1-azabicyclo[1.1.0]butane (ABB) as a key intermediate to rapidly construct 1,3-disubstituted azetidines. The process involves:

  • Preparation of ABB in situ by treatment of a suitable hydrobromide salt with phenyllithium at low temperature.
  • Subsequent reaction with electrophiles and nucleophiles to introduce substituents at N-1 and C-3 positions.
  • Protection/deprotection steps to afford azetidine-3-carboxylic acid derivatives.

This method allows for modular "mix-and-match" substitution patterns, including the introduction of alkyl groups like 2-ethylbutyl at the nitrogen. The process is scalable to gram quantities and avoids lengthy multi-step sequences common in traditional routes.

Step Reagents/Conditions Outcome
ABB formation PhLi, THF, –78 °C Formation of strained bicyclic intermediate
Electrophile addition Boc2O or TsCl, MeCN, room temperature N-protection and C-3 functionalization
Halide substitution NaI, DMSO, heat Introduction of iodine at C-3
Hydrolysis NaOH, MeOH/H2O reflux Conversion to azetidine-3-carboxylic acid derivatives

This route has been demonstrated to deliver various functionalized azetidines including 3-substituted carboxylic acids with high yields (up to 81% for protected 3-iodoazetidines).

Functionalization via Pd-Catalyzed C(sp3)–H Arylation (Harvard Thesis)

A palladium-catalyzed C(sp3)–H arylation method enables the stereospecific functionalization of azetidine-3-carboxylic acid derivatives at the C-3 position. Although this method primarily targets aryl substituents, the strategy can be adapted for alkyl substituents such as 2-ethylbutyl via appropriate coupling partners.

Key features include:

  • Use of directing groups for selective C–H activation.
  • High stereocontrol and scalability (up to 10 g scale).
  • Efficient removal of protecting groups without epimerization.

This method offers a versatile platform for late-stage diversification of azetidine-3-carboxylic acids, including N-substitution.

Photochemical and Enamine-Mediated Modifications (ChemRxiv and PMC Articles)

Recent studies explore photochemical modifications and enamine-mediated reactions on azetidine-2-carboxylic acids to introduce alkyl and other substituents at the nitrogen. These approaches involve:

  • Photocatalytic coupling with alkenes or vinylpyridines.
  • Enamine intermediates reacting with electrophiles under mild conditions.
  • Use of protecting groups such as Boc to facilitate selective functionalization.

Though these methods are more exploratory, they provide potential routes to introduce 2-ethylbutyl substituents at N-1 of azetidine-3-carboxylic acid.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Patent WO2004035538A1 Triflation, intramolecular cyclization, decarboxylation, hydrogenation Avoids toxic reagents, scalable, simple Focused on unsubstituted azetidine; N-substitution requires amine choice
ABB Intermediate Synthesis (Arkivoc 2018) Rapid 1,3-disubstituted azetidines via ABB, protection/deprotection Modular, high yields, gram-scale possible Requires low-temperature handling of PhLi; multi-step protection
Pd-Catalyzed C–H Arylation Stereospecific C(sp3)–H functionalization High stereocontrol, scalable, late-stage diversification Primarily arylation; alkylation adaptation needed
Photochemical / Enamine Routes Mild conditions, photocatalysis, enamine intermediates Potentially green and selective Early-stage development; lower yields reported

Research Findings and Data Highlights

  • The ABB-based method achieved 81% yield for protected 3-iodoazetidines, enabling further functionalization to carboxylic acids.
  • The patented process emphasizes economic viability and avoidance of cyanide and epichlorohydrin , improving safety and scalability.
  • Pd-catalyzed C–H arylation was successfully scaled to 10 g with consistent yields (~52%) and stereochemical integrity.
  • Photochemical methods demonstrated efficient N-alkylation under mild conditions with photocatalysts at various wavelengths, offering a novel approach to azetidine functionalization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Ethylbutyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of azetidine derivatives typically involves reductive amination or nucleophilic substitution. For example, a reductive amination approach using azetidine-3-carboxylic acid and an aldehyde derivative (e.g., 2-ethylbutyl aldehyde) in methanol with NaBH3CN as a reducing agent can yield the target compound. Reaction parameters such as solvent choice (e.g., THF vs. methanol), temperature, and stoichiometry of reagents critically affect yield. Evidence from analogous syntheses shows yields ranging from 52% to 75% depending on reaction optimization .

Q. How should researchers characterize the physicochemical properties of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid?

  • Methodological Answer : Key properties include:

  • Lipophilicity : Use experimental Log P determination (e.g., shake-flask method) to resolve discrepancies between computational models (iLOGP: 0.76 vs. XLOGP3: -3.18) .
  • Solubility : Employ UV-spectroscopy or HPLC to validate high solubility (predicted ESOL Log S: 1.6, ~4050 mg/mL) in aqueous buffers .
  • Stability : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH) and LC-MS to assess hydrolytic or oxidative susceptibility.

Q. What safety precautions are necessary when handling 1-(2-Ethylbutyl)azetidine-3-carboxylic acid in laboratory settings?

  • Methodological Answer : Follow protocols for handling hygroscopic solids:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at RT in airtight containers under inert gas to prevent moisture absorption.
  • Emergency procedures should include immediate rinsing with water and consultation with safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can discrepancies in partition coefficient (Log P) predictions from computational models be resolved experimentally?

  • Methodological Answer : Computational Log P values (e.g., iLOGP: 0.76 vs. consensus: -0.86) may arise from differences in atom-type definitions or solvation models. Validate using:

  • Reversed-phase HPLC : Compare retention times against standards with known Log P.
  • Octanol-water partitioning assays : Measure experimental Log P via shake-flask or pH-metric titration .

Q. What strategies improve the metabolic stability of azetidine-containing compounds like 1-(2-Ethylbutyl)azetidine-3-carboxylic acid?

  • Methodological Answer :

  • Structural modification : Introduce electron-withdrawing groups (e.g., fluorination) to reduce CYP450-mediated oxidation. For example, PF-04418948 (a related EP2 antagonist) uses a 4-fluorobenzoyl group to enhance metabolic stability .
  • Prodrug approaches : Mask carboxylic acid groups with ester prodrugs to improve bioavailability and reduce first-pass metabolism .

Q. How to design in vitro assays to assess target engagement for S1P1 receptor ligands derived from azetidine-3-carboxylic acid scaffolds?

  • Methodological Answer :

  • β-arrestin recruitment assays : Use CHO-K1 cells expressing hS1P1-eGFP to measure ligand-induced β-arrestin binding via luminescence or fluorescence .
  • Calcium mobilization assays : Employ FLIPR® systems to quantify Ca2+ flux in HEK293 cells overexpressing S1P1 receptors. Compare efficacy relative to reference agonists (e.g., 1.0 μM 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid) .

Q. How can crystallography or NMR resolve conformational flexibility in 1-(2-Ethylbutyl)azetidine-3-carboxylic acid derivatives?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., S1P1 receptor fragments) to determine binding modes and azetidine ring puckering.
  • NOESY NMR : Analyze through-space proton-proton interactions to map rotational constraints of the 2-ethylbutyl sidechain .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data between computational predictions and experimental observations?

  • Methodological Answer :

  • Cross-validate models : Compare ESOL (predicted: 4050 mg/mL) versus experimental shake-flask solubility. Adjust parameters (e.g., pH, ionic strength) to mimic physiological conditions.
  • Solid-state characterization : Use DSC/TGA to identify polymorphic forms that may alter dissolution kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Ethylbutyl)azetidine-3-carboxylic acid
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1-(2-Ethylbutyl)azetidine-3-carboxylic acid

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